molecular formula C15H18N2O5S2 B5010116 N-[4-(ETHYLSULFAMOYL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE

N-[4-(ETHYLSULFAMOYL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B5010116
M. Wt: 370.4 g/mol
InChI Key: SWEYBLGUHRXTGB-UHFFFAOYSA-N
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Description

N-[4-(ETHYLSULFAMOYL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring

Properties

IUPAC Name

N-ethyl-4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S2/c1-3-16-23(18,19)14-8-4-12(5-9-14)17-24(20,21)15-10-6-13(22-2)7-11-15/h4-11,16-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEYBLGUHRXTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(ETHYLSULFAMOYL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-ethylsulfamoylaniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce production costs. These methods may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

N-[4-(ETHYLSULFAMOYL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(ETHYLSULFAMOYL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interactions with biological targets.

    Medicine: The compound is explored for its potential therapeutic applications. It is studied for its ability to inhibit specific enzymes or receptors involved in disease processes.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(ETHYLSULFAMOYL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

N-[4-(ETHYLSULFAMOYL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:

    N-[4-(ETHYLSULFAMOYL)PHENYL]ACETAMIDE: This compound has a similar structure but with an acetamide group instead of a methoxy group. It exhibits different chemical and biological properties due to this structural difference.

    N-[4-(ETHYLSULFAMOYL)PHENYL]-1-(4-FLUOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE:

    N-(5-{4-CHLORO-3-[(2-HYDROXYETHYL)SULFAMOYL]PHENYL}-4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE:

The uniqueness of this compound lies in its specific combination of functional groups, which influence its chemical reactivity and biological activity.

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